molecular formula C17H13N3O2S B2710269 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 941992-20-7

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No.: B2710269
CAS No.: 941992-20-7
M. Wt: 323.37
InChI Key: XRBXMBLLFPLALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a chemical compound of significant interest in medicinal chemistry research due to its hybrid heterocyclic structure. The compound features a pyridazine core, a diazine heterocycle, which is substituted with a (pyridin-4-ylmethyl)thio group and a benzo[d][1,3]dioxole (piperonyl) moiety. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore found in bioactive molecules and is present in compounds under investigation for various therapeutic areas, including disorders of the nervous system . The strategic incorporation of sulfur and nitrogen heteroatoms within its scaffold is a common approach in drug discovery to fine-tune properties like binding affinity and pharmacokinetics . While the specific biological profile of this exact compound requires further investigation, its molecular architecture suggests potential as a valuable scaffold for developing ligands for various biological targets. Researchers may find this compound particularly useful for probing structure-activity relationships (SAR) in the design of novel therapeutic agents. The presence of the pyridazine ring, a scaffold known for its role in inhibiting bacterial biofilm formation and potentiating the activity of established antibiotics against resistant strains in related compounds, hints at its potential application in researching anti-infective strategies . This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct their own safety assessments and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-3-15-16(22-11-21-15)9-13(1)14-2-4-17(20-19-14)23-10-12-5-7-18-8-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBXMBLLFPLALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors

    Formation of Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the dioxole ring.

    Construction of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Thioether Linkage: The final step involves the nucleophilic substitution of a pyridin-4-ylmethyl halide with a thiol derivative of the pyridazine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison
Compound Class Core Structure Key Substituents Melting Point (K) Notable Applications
Target Pyridazine Pyridazine Benzodioxole, Pyridinylmethylthio ~500–550 (est.) Under investigation
Benzimidazoles () Benzimidazole Benzodioxole, Halogens 480–520 Antifungal/antibacterial
Pyrimidine-Quinolones (Ev 2) Pyrimidine-Quinolone Benzodioxole, Chloro/Methoxy 515–570 hLDHA inhibition
Pyridazines () Pyridazine Benzofuran, Thioxo 500–550 Antiviral research
Table 2. Spectral Data Comparison
Compound Type 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (M+H)+
Target Pyridazine 6.7–7.0 (benzodioxole) 100–110 (C-O) ~380 (est.)
Benzimidazoles () 6.8–7.1 (benzodioxole) 105–115 (C-O) 350–420
Pyrimidine-Quinolones (Ev 2) 7.2–8.5 (quinolone H) 150–160 (C=N) 450–500

Biological Activity

The compound 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 356.41 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyridazine core, and a thioether linkage to a pyridine ring, which may contribute to its biological properties.

Anticancer Properties

Recent studies have focused on the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research has indicated that compounds with similar structures exhibit significant antitumor activity. The following table summarizes key findings from various studies:

Compound NameCell Line TestedIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG2 (liver cancer)2.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT116 (colon cancer)1.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF7 (breast cancer)4.52

The IC50 values indicate that these compounds are more effective than the standard drug doxorubicin in some cases. Notably, the compounds demonstrated low cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a selective action against cancer cells.

The mechanisms underlying the anticancer effects of these compounds have been investigated through various assays:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cancer cells.
  • Cell Cycle Analysis : Flow cytometry revealed alterations in the cell cycle distribution of treated cells.
  • Mitochondrial Pathway Proteins : The expression levels of Bax and Bcl-2 proteins were analyzed to assess the involvement of mitochondrial pathways in apoptosis.

Case Studies

One notable study synthesized several derivatives of benzo[d][1,3]dioxole and assessed their biological activity. The findings indicated that structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells. This highlights the importance of optimizing chemical structures for improved therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.